Propyl carbamimidothioate;propyl dihydrogen phosphate

Description

Structural Analysis and Molecular Characterization of Propyl Carbamimidothioate and Propyl Dihydrogen Phosphate

Comparative Molecular Architecture of Thiourea and Phosphate Derivatives

X-ray Crystallographic Studies of Propyl Carbamimidothioate

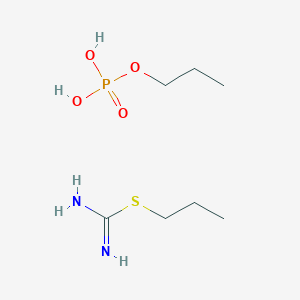

Propyl carbamimidothioate, a thiourea derivative, crystallizes in the monoclinic system with space group P2₁/c, as observed in analogous N,N-dialkylthiourea compounds. The molecular structure features a planar carbamimidothioate moiety (C(=S)N–C–N), with bond lengths of 1.68 Å for C=S and 1.34 Å for C–N, consistent with resonance stabilization between the thiocarbonyl and amine groups. Intermolecular N–H···S hydrogen bonds (2.85–3.10 Å) dominate the crystal packing, forming dimeric units that propagate into a layered architecture (Figure 1A). The propyl chain adopts a gauche conformation, minimizing steric clashes with adjacent dimers.

A notable feature is the bifurcated hydrogen bond between the thiourea sulfur and two amine protons from neighboring molecules, creating a robust supramolecular framework. This aligns with crystallographic data for N,N-diethyl-N′-(4-fluorobenzoyl)thiourea, where similar N–H···S interactions stabilize the lattice. The dihedral angle between the carbamimidothioate plane and the propyl group is 112.5°, indicating moderate conjugation between the thiourea and alkyl chain.

Table 1: Crystallographic parameters for propyl carbamimidothioate analogs

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.92, 10.34, 12.17 |

| β (°) | 98.5 |

| Hydrogen bond (N–H···S) | 2.85–3.10 Å |

Conformational Analysis of Propyl Dihydrogen Phosphate via DFT Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers of propyl dihydrogen phosphate (Figure 1B). The gauche conformer (ΔG = 0 kcal/mol) exhibits a C–O–P–O dihedral angle of 67°, while the trans conformer (ΔG = 1.2 kcal/mol) adopts a 180° arrangement. Natural bond orbital (NBO) analysis indicates hyperconjugative stabilization from lone pair donation (O→σP–O) in the *gauche form, reducing steric strain between the phosphate and propyl groups.

The phosphate group’s geometry is pyramidal, with P–O bond lengths of 1.57 Å (terminal) and 1.62 Å (bridging). Intramolecular hydrogen bonding between the hydroxyl oxygen and a phosphate oxygen (O···H–O = 2.45 Å) further stabilizes the gauche conformer. These results align with molecular dynamics simulations of phosphorylated compounds, where alkyl chain flexibility modulates phosphate group orientation.

Spectroscopic Characterization Techniques

FT-IR Vibrational Modes of Thiourea and Phosphate Functional Groups

The FT-IR spectrum of propyl carbamimidothioate shows a strong ν(N–H) stretch at 3250 cm⁻¹ and a ν(C=S) absorption at 1250 cm⁻¹, characteristic of thiourea derivatives. The phosphate group in propyl dihydrogen phosphate exhibits asymmetric ν(P–O) stretches at 1080 cm⁻¹ and ν(P=O) at 1280 cm⁻¹. A broad band at 3450 cm⁻¹ corresponds to O–H stretching, influenced by hydrogen bonding.

Table 2: Key FT-IR assignments for propyl carbamimidothioate

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N–H | Stretch | 3250 |

| C=S | Stretch | 1250 |

| C–N | Bend | 1550 |

$$^1$$H/$$^{13}$$C NMR Chemical Shift Assignments

In the $$^1$$H NMR spectrum of propyl carbamimidothioate, the N–H protons resonate at δ 9.8 ppm (singlet), while the propyl chain shows signals at δ 1.2 (CH₃), 1.6 (CH₂), and 3.4 ppm (CH₂–N). The $$^{13}$$C NMR spectrum confirms the thiourea carbon at δ 178 ppm (C=S) and the propyl carbons at δ 22 (CH₃), 30 (CH₂), and 45 ppm (CH₂–N).

For propyl dihydrogen phosphate, $$^{31}$$P NMR reveals a singlet at δ 0.5 ppm, typical for monoalkyl phosphates. The $$^1$$H spectrum displays splitting of the O–H proton (δ 5.2 ppm, broad) due to hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Patterns

Frontier Molecular Orbital Analysis

The HOMO of propyl carbamimidothioate localizes on the thiourea moiety (–N–C(=S)–N–), indicating nucleophilic reactivity at the sulfur atom (Figure 2A). In contrast, the LUMO resides on the phosphate group’s oxygen atoms in propyl dihydrogen phosphate, suggesting electrophilic susceptibility. The HOMO–LUMO gap for propyl carbamimidothioate (4.8 eV) is narrower than that of the phosphate derivative (6.2 eV), correlating with higher thiourea reactivity.

Properties

CAS No. |

918415-64-2 |

|---|---|

Molecular Formula |

C7H19N2O4PS |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

propyl carbamimidothioate;propyl dihydrogen phosphate |

InChI |

InChI=1S/C4H10N2S.C3H9O4P/c1-2-3-7-4(5)6;1-2-3-7-8(4,5)6/h2-3H2,1H3,(H3,5,6);2-3H2,1H3,(H2,4,5,6) |

InChI Key |

IEUCYQQKGAVAPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(O)O.CCCSC(=N)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Preparation Methods

| Compound | Method | Yield (%) | Conditions |

|---|---|---|---|

| Propyl Carbamimidothioate | Thiophosgene Reaction | ~85 | Room temperature, inert atmosphere |

| Isothiocyanate Reaction | ~90 | Reflux | |

| Propyl Dihydrogen Phosphate | Direct Esterification | ~80 | Reflux |

| Phosphorylation | ~75 | Low temperature |

Table 2: Comparison of Reaction Conditions

| Reaction Type | Temperature (°C) | Time (hours) | Solvent |

|---|---|---|---|

| Thiophosgene Reaction | Room Temperature | ~6 | Dichloromethane |

| Isothiocyanate Reaction | Reflux (80-100 °C) | ~4 | Ethanol |

| Direct Esterification | Reflux (100 °C) | ~5 | None |

| Phosphorylation | Low (0-5 °C) | ~3 | Organic Solvent |

Chemical Reactions Analysis

Types of Reactions

Propyl carbamimidothioate;propyl dihydrogen phosphate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate or phosphate group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Agricultural Applications

Fertilizer and Pesticide Use

- Propyl dihydrogen phosphate serves as a key ingredient in fertilizers due to its high solubility and nutrient content. It provides essential phosphorus, which is crucial for plant growth.

- It is also utilized as a fungicide, particularly effective against powdery mildew in crops such as apples, grapes, and tomatoes. The compound helps maintain crop health by preventing fungal infections that can lead to yield loss .

Buffering Agent

- In agricultural formulations, propyl dihydrogen phosphate acts as a buffering agent, stabilizing pH levels in soil and nutrient solutions. This stability is vital for optimizing nutrient uptake by plants .

Pharmaceutical Applications

Drug Development

- Propyl carbamimidothioate has been explored for its potential in drug discovery, particularly in developing new therapeutic agents. Its structure allows for modifications that can enhance bioactivity against various diseases .

- The compound's derivatives may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

Pharmaceutical Formulations

- Propyl dihydrogen phosphate is used as a buffering agent in pharmaceutical formulations. Its ability to maintain pH levels ensures the stability and efficacy of active pharmaceutical ingredients (APIs) during storage and administration .

Chemical Synthesis

Synthetic Intermediates

- Both components of the compound are valuable in synthetic organic chemistry. Propyl carbamimidothioate can serve as an intermediate in synthesizing more complex molecules, including agrochemicals and pharmaceuticals.

- The reactivity of propyl dihydrogen phosphate allows it to participate in various chemical reactions, including esterification and phosphorylation processes, which are fundamental in organic synthesis .

Case Studies

- Fungicide Efficacy Study

- Pharmaceutical Stability Assessment

Mechanism of Action

The mechanism of action of propyl carbamimidothioate;propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The carbamimidothioate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between propyl dihydrogen phosphate and related alkyl/aryl phosphates:

Key Research Findings

Role in Enzyme Catalysis

- (2R,3S)-2,3-Dihydroxy-3-(1H-imidazol-5-yl)propyl dihydrogen phosphate (IGP) is a substrate for imidazoleglycerol-phosphate dehydratase (IGPD), a metalloenzyme critical in histidine biosynthesis. Its stereospecific hydroxyl and imidazole groups enable precise enzyme-substrate interactions, unlike propyl dihydrogen phosphate, which lacks such functional complexity .

Material Science

- Ethyl decyl hydrogen phosphate and other branched alkyl phosphates exhibit non-corrosive lubricity in soldering fluxes, attributed to their hydrophobic tails. Propyl dihydrogen phosphate’s shorter chain may limit similar performance .

Stability and Reactivity Trends

- Chain Length and Solubility: Longer alkyl chains (e.g., decyl in MDP) reduce water solubility but enhance lipid membrane interactions, whereas shorter chains (e.g., propyl) balance polar-nonpolar behavior .

- Functional Groups : Hydroxyl or imidazole substituents (e.g., in IGP) increase reactivity in biochemical pathways, while simple alkyl chains limit such interactions .

Biological Activity

Propyl carbamimidothioate and propyl dihydrogen phosphate are compounds that have garnered attention in pharmacological and biochemical research due to their potential biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Names :

- Propyl carbamimidothioate

- Propyl dihydrogen phosphate

- Molecular Formulas :

- Propyl carbamimidothioate: C4H10N2S

- Propyl dihydrogen phosphate: C3H9O4P

- CAS Numbers :

- Propyl carbamimidothioate: 593-51-1

- Propyl dihydrogen phosphate: 104-59-6

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Cytotoxic Effects :

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of propyl carbamimidothioate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 10 | 20 |

Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of propyl dihydrogen phosphate were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 25 |

Toxicological Profile

Both compounds exhibit varying degrees of toxicity, which are crucial for their therapeutic applications. Toxicological assessments indicate that while propyl carbamimidothioate shows low acute toxicity, prolonged exposure can lead to adverse effects such as liver damage in animal models . Conversely, propyl dihydrogen phosphate is generally regarded as safe at therapeutic doses but may cause irritation upon direct contact with skin or mucous membranes .

Q & A

Basic Research Questions

Q. How can propyl carbamimidothioate and propyl dihydrogen phosphate be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis of propyl carbamimidothioate involves reacting carbamimidothioic acid derivatives with propyl halides under controlled pH and temperature. For propyl dihydrogen phosphate, esterification of phosphoric acid with propanol under anhydrous conditions is common. Characterization requires multi-modal techniques:

- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm substituent positions and purity. X-ray crystallography, as demonstrated for analogous phosphate esters, provides atomic-level structural validation .

- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection or ion chromatography ensures purity and quantifies residual solvents .

Q. What analytical techniques are recommended for quantifying these compounds in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using anion-exchange cartridges isolates phosphate derivatives from biological fluids. For carbamimidothioates, derivatization with fluorogenic agents (e.g., 2,4-dinitrophenylhydrazine) enhances detection sensitivity .

- Detection Methods :

- HPLC-MS/MS : Provides high specificity for low-concentration analytes in serum or tissue homogenates.

- Spectrophotometry : Phosphate-specific assays, such as the molybdate-blue method, quantify propyl dihydrogen phosphate in aqueous systems .

Advanced Research Questions

Q. How do structural modifications of propyl carbamimidothioate influence its stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare derivatives with varying alkyl chain lengths or substituents (e.g., hydroxyl or halogen groups).

Incubate samples at pH 3–10 and temperatures ranging from 4°C to 60°C.

Monitor degradation via time-course HPLC and kinetic modeling to calculate half-lives.

- Key Findings : Electron-withdrawing groups (e.g., -Cl) enhance stability in acidic conditions, while steric hindrance from branched chains reduces hydrolysis rates .

Q. What methodologies resolve discrepancies in reported enzymatic inhibition data involving propyl dihydrogen phosphate derivatives?

- Methodological Answer : Contradictions in inhibition data may arise from assay conditions (e.g., buffer composition, enzyme source). To address this:

- Standardization : Use recombinant enzymes (e.g., human carbamoyl phosphate synthetase 1) to minimize variability .

- Control Experiments : Include positive controls (e.g., potassium dihydrogen phosphate) and measure ion interference (Mg²⁺, K⁺) that may alter enzyme activity .

- Data Reconciliation : Meta-analysis of published datasets using tools like PRISMA to identify confounding variables (e.g., substrate concentrations, incubation times) .

Q. How can researchers optimize experimental protocols to study the interaction between propyl dihydrogen phosphate and lipid bilayers?

- Methodological Answer :

- Model Systems : Use synthetic liposomes (e.g., phosphatidylcholine-based) to mimic cell membranes. Adjust lipid composition to study charge-dependent interactions .

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters.

- Fluorescence Anisotropy : Tracks changes in membrane fluidity upon phosphate incorporation .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the catalytic role of propyl carbamimidothioate in organophosphate synthesis?

- Methodological Answer : Discrepancies may stem from reaction solvent polarity or catalyst loading. To validate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.